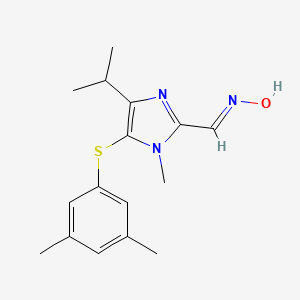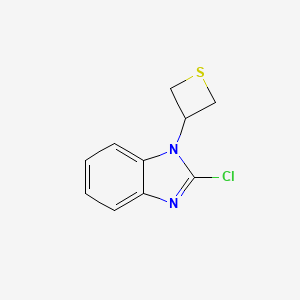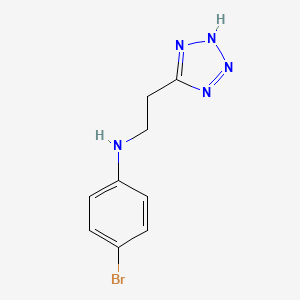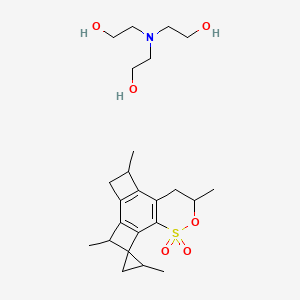
Einecs 306-225-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propionic acid . It is a trifunctional compound with two primary hydroxyl groups and one tertiary carboxylic group. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propionic acid can be synthesized through the reaction of formaldehyde with isobutyraldehyde in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 2,2-Bis(hydroxymethyl)propionic acid involves large-scale batch or continuous processes. The raw materials, formaldehyde and isobutyraldehyde, are mixed in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-Bis(carboxymethyl)propionic acid.
Reduction: Formation of 2,2-Bis(hydroxymethyl)propanol.
Substitution: Formation of esters and ethers with various functional groups.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propionic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of coatings, adhesives, and printing inks.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propionic acid involves its ability to form stable complexes with various metal ions. The hydroxyl and carboxylic groups can coordinate with metal ions, leading to the formation of chelates. These chelates can enhance the solubility and stability of metal ions in various applications .
Comparison with Similar Compounds
- 2,2-Bis(hydroxymethyl)butyric acid
- 2,2-Bis(hydroxymethyl)valeric acid
- 2,2-Bis(hydroxymethyl)hexanoic acid
Comparison: 2,2-Bis(hydroxymethyl)propionic acid is unique due to its trifunctional nature, which provides it with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for applications in coatings, adhesives, and biocompatible materials .
Properties
CAS No. |
96687-54-6 |
|---|---|
Molecular Formula |
C24H37NO6S |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S.C6H15NO3/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2;8-4-1-7(2-5-9)3-6-10/h8-11H,5-7H2,1-4H3;8-10H,1-6H2 |
InChI Key |
DRUBGPOKYWXIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


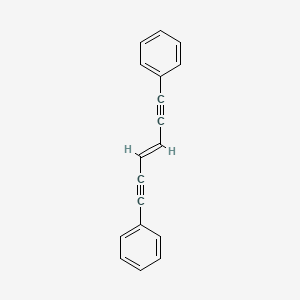

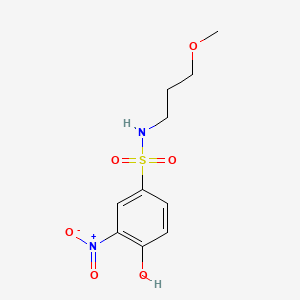


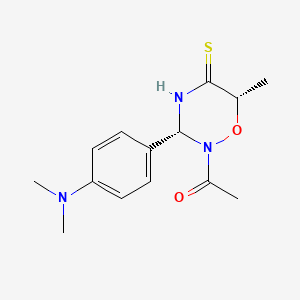
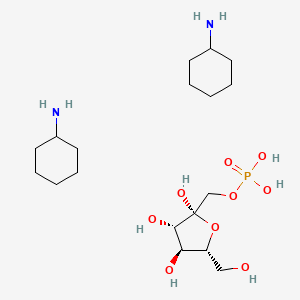
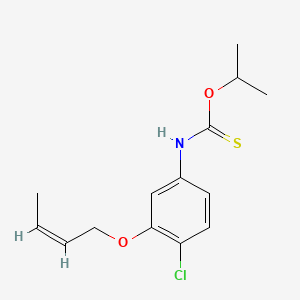
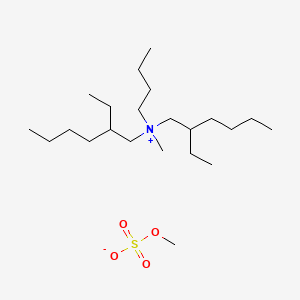
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

